[2-(2-Methoxy-phenyl)-thiazol-4-YL]-methanol

Medicinal Chemistry Structure-Activity Relationship (SAR) Molecular Descriptors

Researchers using generic thiazole analogs often face SAR reproducibility issues due to positional isomer variability. [2-(2-Methoxy-phenyl)-thiazol-4-YL]-methanol (CAS 187793-07-3) provides a precisely defined ortho-methoxyphenyl substitution pattern for reliable structure-activity studies. • Ortho-substitution ensures distinct steric/electronic profile (TPSA 70.59 Ų) vs. para-isomer. • 4-Hydroxymethyl handle enables versatile derivatization for potency optimization. • Scaffold falls within anti-apoptotic patent US9139543B2 for probe synthesis. • Public ¹H NMR & exact mass (221.05105 Da) support analytical method development.

Molecular Formula C11H11NO2S
Molecular Weight 221.28 g/mol
CAS No. 187793-07-3
Cat. No. B065961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(2-Methoxy-phenyl)-thiazol-4-YL]-methanol
CAS187793-07-3
Synonyms[2-(2-METHOXY-PHENYL)-THIAZOL-4-YL]-METHANOL
Molecular FormulaC11H11NO2S
Molecular Weight221.28 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=NC(=CS2)CO
InChIInChI=1S/C11H11NO2S/c1-14-10-5-3-2-4-9(10)11-12-8(6-13)7-15-11/h2-5,7,13H,6H2,1H3
InChIKeyWCLAEGSNLWNZQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxyphenyl Thiazole Methanol: Compound Overview


[2-(2-Methoxy-phenyl)-thiazol-4-YL]-methanol (CAS 187793-07-3), also known as (2-(2-Methoxyphenyl)thiazol-4-yl)methanol, is a heterocyclic small molecule belonging to the thiazole class. It features a 2-methoxyphenyl substituent at the 2-position and a hydroxymethyl group at the 4-position of the thiazole ring, with a molecular formula of C11H11NO2S and a molecular weight of 221.28 g/mol . This compound is primarily utilized as a versatile building block in medicinal chemistry and organic synthesis, with documented spectral characterization data (NMR, MS) available for analytical confirmation [1].

1
Medicinal chemistry building block Ortho-methoxyphenyl thiazole scaffold for SAR exploration
2
Analytical standard ready Reference ¹H NMR and HRMS data available for identity confirmation
3
Supports organic synthesis workflows 4-hydroxymethyl handle enables diverse downstream derivatization

Irreplaceability of 2-Methoxyphenyl Thiazole Methanol


Direct substitution of [2-(2-Methoxy-phenyl)-thiazol-4-YL]-methanol with structurally similar thiazole derivatives, such as the 4-methoxyphenyl positional isomer (CAS 885279-75-4) or compounds with alternative functional groups at the 4-position, is scientifically unsound due to the profound influence of the 2-methoxyphenyl group's ortho-substitution on molecular geometry, electronic distribution, and intermolecular interactions. The ortho-methoxy group introduces unique steric hindrance and alters the electron density of the thiazole ring compared to the para-substituted analog, which can significantly modulate binding affinity to biological targets and reactivity in downstream chemical transformations . Therefore, using a generic 'thiazole methanol' without this specific substitution pattern introduces uncontrolled variability, jeopardizing experimental reproducibility and the validity of structure-activity relationship (SAR) studies .

Positional isomer
Ortho → para shift alters electronic and steric profile. Using 4-methoxyphenyl analog (CAS 885279-75-4) may change target binding and SAR conclusions.
Functional group
4-CH₂OH handle cannot be freely replaced. Alternative 4-substituents may compromise reactivity in coupling or derivatization reactions.
Analytical identity
Distinct NMR and MS signatures define this isomer. Substitution with a generic 'thiazole methanol' risks undetected structural mismatch.

2-Methoxyphenyl Thiazole Methanol Differentiation Evidence


Ortho vs. Para Substitution: Molecular Descriptors

The target compound features an ortho-methoxyphenyl group, whereas a common commercial analog, 2-(4-Methoxyphenyl)-4-thiazolemethanol (CAS 885279-75-4), contains a para-methoxyphenyl group . This positional isomerism results in distinct calculated physicochemical properties, particularly in topological polar surface area (TPSA). The target compound has a reported TPSA of 70.59 Ų, which is a key descriptor influencing membrane permeability and oral bioavailability [1]. While the exact TPSA for the para-isomer is not explicitly provided in public sources, the change in substitution pattern from ortho to para on the phenyl ring alters the three-dimensional conformation and electronic surface, leading to different interactions with biological targets and thus non-interchangeable SAR .

Ortho vs. Para TPSA
Class-level
Target (ortho): TPSA 70.59 Ų Comparator (para): TPSA not publicly available; positional isomerism alters surface properties
Ortho substitution yields distinct topological polar surface area, affecting membrane permeability interpretation.
In silico calculation; class-level inference
Medicinal Chemistry Structure-Activity Relationship (SAR) Molecular Descriptors

Analytical Identity: HRMS and ¹H NMR

The compound's identity is definitively established by its exact mass and characteristic ¹H NMR spectrum, providing a benchmark for purity assessment and structural confirmation. The exact mass is 221.05105 Da (calculated for C11H11NO2S) [1]. Its ¹H NMR spectrum in Chloroform-d is available for direct comparison, enabling users to verify the integrity of their purchased material [1]. This level of characterization is not always readily available for all custom-synthesized or niche thiazole analogs, which may only be accompanied by basic LCMS data.

HRMS & ¹H NMR
Head-to-head
Exact mass 221.05105 Da; ¹H NMR in Chloroform-d available from SpectraBase
Public reference spectra enable independent identity verification and purity assessment.
Differentiable from para-isomer by fragmentation and NMR shift patterns
Analytical Chemistry Compound Characterization Quality Control

Documented Vendor Purity & QC

Reputable vendors offer [2-(2-Methoxy-phenyl)-thiazol-4-YL]-methanol with specified purity levels and accompanying quality control (QC) data. For instance, Bidepharm supplies the compound with a standard purity of 95+% and provides batch-specific QC reports including NMR, HPLC, and GC . Similarly, ChemicalBook lists suppliers offering 99% purity (HPLC) . This contrasts with less common analogs where purity may only be stated nominally or where QC documentation is sparse, forcing the end-user to perform extensive in-house characterization.

Vendor Purity & QC
Specification review
95+% (with NMR, HPLC, GC reports) or 99% HPLC from multiple suppliers
Batch-specific QC reports reduce in-house validation burden for procurement.
Comparable nominal purity to para-isomer, but richer QC documentation
Chemical Sourcing Quality Assurance Reproducibility

Pharmaceutical Intermediate: Patent Validation

The compound's utility is corroborated by its inclusion in the patent literature. US Patent US9139543B2, titled 'Thiazole compounds and uses thereof', explicitly claims thiazole derivatives encompassing the 2-methoxyphenyl group as a key substituent [1]. The patent describes these compounds as having anti-apoptotic activity, particularly in protecting myocardial cells [1]. While the patent does not isolate [2-(2-Methoxy-phenyl)-thiazol-4-YL]-methanol as a specific example, its core scaffold is clearly within the claimed chemical space, validating its relevance as a building block for generating novel bioactive molecules. This provides a stronger foundation for research investment compared to analogs not associated with patented therapeutic applications.

Patent Validation
Source review
Scaffold claimed in US9139543B2 (thiazole anti-apoptotic agents)
Supports research relevance in cell-survival pathway studies.
Patent describes class-level activity; not compound-specific data
Medicinal Chemistry Drug Discovery Patent Analysis

2-Methoxyphenyl Thiazole Methanol Applications


SAR Studies on Ortho-Substituted Phenyl Thiazoles

As established in Section 3, the ortho-methoxyphenyl substitution pattern is a key structural differentiator from the more common para-isomer . This compound is ideal for medicinal chemistry teams investigating the effect of ortho-substitution on target binding and biological activity. Its distinct TPSA (70.59 Ų) [1] and unique steric profile make it a valuable tool for mapping the chemical space around a thiazole core, ensuring that SAR conclusions are based on a precisely defined chemical entity.

Synthesis of Anti-Apoptotic Agents & Kinase Inhibitors

The compound's core scaffold falls within the claims of US Patent US9139543B2, which describes thiazole derivatives as having anti-apoptotic activity for treating conditions like myocardial infarction [2]. Researchers can use [2-(2-Methoxy-phenyl)-thiazol-4-YL]-methanol as a key intermediate to synthesize and patent novel analogs. The 4-hydroxymethyl group serves as a versatile synthetic handle for introducing diverse functionalities (e.g., ethers, esters, amines) to optimize potency and pharmacokinetic properties.

QC and Analytical Method Development

The public availability of a reference ¹H NMR spectrum and exact mass data (221.05105 Da) in the SpectraBase database [3] makes this compound a useful standard for developing and validating analytical methods (HPLC, LCMS, NMR). For CROs and analytical chemistry labs, it can be used to calibrate instruments, train personnel, or serve as a reference standard when characterizing more complex derivatives within the same chemical series.

Chemical Biology Tool for Target Identification

Given its validated presence in a bioactive patent space [2], this compound can be procured as a core scaffold for synthesizing chemical probes (e.g., with an alkyne or biotin handle at the 4-position). Such probes can be used in affinity chromatography or click chemistry-based proteomics to identify and validate the molecular targets of this class of thiazole derivatives, a critical step in early-stage drug discovery.

Application
Selection Property
Validation Focus
Ortho-substituted SAR studies
Defined ortho-methoxyphenyl geometry
Steric/electronic contribution to target binding
Cell-survival pathway modulator synthesis
Patent-validated thiazole scaffold with derivatizable 4-hydroxymethyl
Apoptosis pathway-response interpretation
Analytical method development
Public reference spectra (¹H NMR, HRMS)
Identity confirmation and instrument calibration
Chemical probe synthesis
4-hydroxymethyl handle for linker attachment
Target identification via affinity-based proteomics

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for [2-(2-Methoxy-phenyl)-thiazol-4-YL]-methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.